molecular formula C14H14O B073073 p-Tolyl ether CAS No. 1579-40-4

p-Tolyl ether

Cat. No. B073073
CAS RN: 1579-40-4
M. Wt: 198.26 g/mol
InChI Key: YWYHGNUFMPSTTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-Tolyl ether has been achieved through different methodologies. Microwave irradiation has proven to be an effective method, with one study reporting an average yield of 92.4% under optimized conditions, including solvent dosage and reaction time (Wang Yi-hui, 2007). Another approach involves phase transfer catalysis under microwave irradiation, which has led to an even higher average yield of 96.21% (Peng Shao-hui, 2011).

Molecular Structure Analysis

Investigations into the molecular structure of p-Tolyl ether and related compounds have been conducted using various spectroscopic techniques. For example, IR spectroscopic analysis has been utilized for characterizing the synthesized p-Tolyl benzyl ether, confirming the expected molecular structure and functional groups (Wang Yi-hui, 2007).

Chemical Reactions and Properties

p-Tolyl ether undergoes various chemical reactions, demonstrating its versatility in organic synthesis. For instance, it can participate in oxidative carbon-carbon bond formation, leading to the creation of quaternary centers and facilitating the synthesis of complex organic molecules (M. Clift et al., 2007). Additionally, its reaction with dimethyl ether for selective detection has been explored, showcasing its unique reactivity and potential applications in analytical chemistry (T. Heath et al., 1991).

Physical Properties Analysis

The physical properties of p-Tolyl ether, such as melting point and solubility, have been characterized in relation to its synthesis and applications. For example, the melting point has been used as a criterion for purity and identification of the synthesized product (Wang Yi-hui, 2007).

Chemical Properties Analysis

The chemical properties of p-Tolyl ether, including reactivity and stability, are crucial for its applications in organic synthesis and materials science. Its ability to participate in a wide range of reactions, from simple substitutions to complex oxidative bond formations, underscores its chemical versatility and importance as a synthetic intermediate (M. Clift et al., 2007).

Scientific Research Applications

Organogelation Properties

  • Chirality Driven Properties : p-Tolyl glycerol ether, not typically associated with known gelator families, can form stable, transparent gels in hydrocarbon media. Its gelling abilities are significantly influenced by the chiral characteristics of the gelator, suggesting unique applications in chiral material synthesis and analysis (A. A. Bredikhin et al., 2010).

Synthesis Methodologies

  • Microwave Irradiation : Synthesis of p-Tolyl benzyl ether through phase transfer catalysis under microwave irradiation presents a high-yield and efficient method, showcasing the chemical's relevance in organic synthesis and the potential for industrial application in creating complex organic molecules (Peng Shao-hui, 2011).

Safety And Hazards

p-Tolyl ether is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also highly flammable .

properties

IUPAC Name

1-methyl-4-(4-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYHGNUFMPSTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061800
Record name p-Tolyl ether
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolyl ether

CAS RN

1579-40-4
Record name 1,1′-Oxybis[4-methylbenzene]
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Record name Benzene, 1,1'-oxybis(4-methyl-
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Record name Benzene, 1,1'-oxybis[4-methyl-
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Record name p-Tolyl ether
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Record name Di-p-tolyl ether
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Synthesis routes and methods I

Procedure details

Tetrafluoroethylene pentamer (50 g) was added dropwise to the potassium salt of p-cresol (15 g) stirred in dry dimethyl formamide (100 ml) at 30° C. After addition of the pentamer, the reaction mixture was stirred for 45 minutes at 60° C. The cooled reaction mixture was poured into water. The oil which separated out was dissolved in ether, the ether layer washed with water, dried over magnesium sulphate, and distilled to give 40 g of the p-cresyl ether, C10F19OC6H4CH3, boiling point 110° C. to 114° C. at 10 mm Hg. Elementary analysis, infra-red spectra, mass spectrometry and nuclear magnetic resonance measurements confirmed the identity of the compound.
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Synthesis routes and methods II

Procedure details

p-Bromotoluene (51 g), p-cresol (33 g) and potassium hydroxide (18.5 g) were mechanically stirred on a steam bath for 30 min., then heated at 190° C. for 1 hr. Copper bronze (2.0 g) was added and the heating continued for a further 1 hr. at 190° C., then 220° to 230° C. for 2.5 hr. After cooling, the residue was extracted into chloroform, filtered, and the extract washed with water, dried, evaporated and crystallised from ethanol to yield 4,4'-dimethyldiphenyl ether, m.p. 49°-50° C.
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51 g
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18.5 g
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